Methyl 4-propoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOTVVQIIASDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342084 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115478-59-6 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115478-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-propoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Propoxybenzoate
Esterification Routes
Esterification represents a primary pathway for the synthesis of Methyl 4-propoxybenzoate. This can be achieved through direct acid-catalyzed reaction or via the alkylation of a carboxylate salt.
The most direct synthesis of this compound is the Fischer esterification of 4-propoxybenzoic acid with methanol (B129727), facilitated by a strong acid catalyst such as sulfuric acid or hydrochloric acid. libretexts.org This equilibrium-driven reaction is typically pushed towards the product side by using an excess of methanol and employing reflux conditions. libretexts.org
The Fischer esterification mechanism involves a series of reversible steps: libretexts.orgmasterorganicchemistry.commdpi.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-propoxybenzoic acid, which activates the carboxylic acid towards nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. libretexts.org
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. libretexts.orgyoutube.com
Kinetic studies are crucial for understanding the reaction rates and optimizing conditions. While specific kinetic data for this exact reaction is not detailed in the provided results, the general principles of Fischer esterification kinetics apply. The reaction rate is influenced by factors such as the concentration of reactants, the catalyst, and the temperature. nih.gov
To maximize the yield of this compound, several reaction conditions can be optimized. nih.gov Since Fischer esterification is an equilibrium process, Le Chatelier's principle is applied to drive the reaction forward. libretexts.org
Key optimization strategies include:
Using Excess Reactant: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester. libretexts.orgmasterorganicchemistry.com
Water Removal: The continuous removal of water as it is formed is a common technique to drive the reaction to completion. libretexts.orgnih.gov This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.
Catalyst Choice and Concentration: While classic catalysts like sulfuric acid are effective, other catalysts can be explored. The concentration of the catalyst also plays a role in the reaction rate.
Temperature and Reaction Time: Industrial-scale synthesis often involves refluxing the mixture at 65–70°C for 8–12 hours. Optimization of both temperature and time is necessary to achieve high yields without promoting side reactions. mdpi.com
A study on a related industrial-scale process reported yields of 85-92% when a mixture of 4-propoxybenzoic acid (1.0 mol), methanol (5.0 mol), and concentrated sulfuric acid (0.1 mol) was refluxed.
Table 1: Industrial Scale Optimization of Fischer Esterification
| Parameter | Condition |
| Reactant Ratio (Acid:Alcohol) | 1:5 |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 65–70°C |
| Reaction Time | 8–12 hours |
| Reported Yield | 85–92% |
This data is based on an industrial protocol for a similar esterification process.
An alternative to acid-catalyzed esterification is the alkylation of a carboxylate salt. This method involves a nucleophilic substitution reaction and can bypass the equilibrium limitations of the Fischer esterification.
The process generally involves two steps:
Salt Formation: 4-Propoxybenzoic acid is first converted to its corresponding carboxylate salt, for example, Potassium 4-propoxybenzoate. This is achieved by reacting the acid with a base like potassium hydroxide (B78521) (KOH). mdpi.com In one procedure, this reaction is carried out in a mixture of methanol and propan-2-ol. mdpi.com
Alkylation: The resulting carboxylate salt is then reacted with a methylating agent, such as methyl iodide, in a suitable solvent like anhydrous acetone (B3395972) under reflux conditions.
This method offers the advantage of easier purification through filtration, although it may result in moderate yields compared to direct esterification.
Acid-Catalyzed Fischer Esterification of 4-Propoxybenzoic Acid with Methanol
Synthesis from Methyl Paraben Precursors
This compound can also be synthesized from methyl 4-hydroxybenzoate (B8730719), commonly known as methyl paraben. researchgate.netresearchgate.net This approach involves the propoxylation of the phenolic hydroxyl group.
The synthesis from methyl paraben is a two-step process that first establishes the methyl ester and then introduces the propoxy group. researchgate.netresearchgate.net
Esterification (if starting from 4-hydroxybenzoic acid): If the starting material is 4-hydroxybenzoic acid, it is first esterified with methanol to form methyl paraben.
Propoxylation: The key step is the Williamson ether synthesis, where the phenolic hydroxyl group of methyl paraben is alkylated. This is typically carried out by reacting methyl paraben with a propylating agent, such as 1-iodopropane (B42940) or n-propyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or 2-butanone (B6335102). researchgate.netresearchgate.net
The reaction proceeds via an SN2 mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide ion.
A study reported a 96.52% yield for the synthesis of this compound from methyl paraben using n-propyl bromide and potassium carbonate in 2-butanone at 75-80 °C. researchgate.netresearchgate.net
Table 2: Propoxylation of Methyl Paraben
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| Methyl Paraben | n-propyl bromide | K₂CO₃ | 2-Butanone | 75-80 °C | 96.52% | researchgate.netresearchgate.net |
This method is versatile for creating various analogs by using different alkyl halides.
Process Optimization for Synthetic Efficiency
The synthesis of this compound is primarily achieved through two main routes: the Williamson ether synthesis and the Fischer-Speier esterification. Process optimization for both methods is crucial for improving yield, reducing reaction times, and ensuring scalability.
One common industrial-scale method involves the acid-catalyzed esterification of 4-propoxybenzoic acid with methanol. Key optimization parameters for this reaction include the choice of catalyst, reaction temperature, and duration. For instance, refluxing a mixture of 4-propoxybenzoic acid (1.0 mol), an excess of methanol (5.0 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol) at 65–70°C for 8–12 hours can achieve yields between 85% and 92%. Alternative catalysts such as p-toluenesulfonic acid can also be employed.
Another synthetic route involves the alkylation of methyl paraben (methyl 4-hydroxybenzoate) with a propylating agent. A study details the synthesis of this compound by reacting methyl paraben with 1-bromopropane (B46711) in the presence of potassium carbonate (K2CO3) as a base and 2-butanone as the solvent. researchgate.netresearchgate.netasianpubs.org This method resulted in a high yield of 96.52%. researchgate.netresearchgate.netasianpubs.org
Further optimization can be achieved through innovative techniques. Microwave-assisted synthesis, for example, has been shown to accelerate direct esterification, yielding an 88% product with 99% purity in just 30 minutes of irradiation at 100 W. This represents a significant reduction in reaction time compared to conventional heating methods.
A comparative analysis of different optimization variables highlights their impact on the final yield.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Synthesis Method | Fischer Esterification (H₂SO₄ catalyst) | 85-92 | |
| Alkylation of Methyl Paraben (1-bromopropane) | 96.52 | researchgate.netresearchgate.netasianpubs.org | |
| Microwave-Assisted Esterification | 88 | ||
| Base (Alkylation) | K₂CO₃ (2.5 equivalents) | 80 | |
| Reaction Time (Alkylation) | 8 hours | 85 | |
| Solvent (Alkylation) | Anhydrous Acetone (reflux) | 78 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves evaluating the atom economy and E-factor of synthetic routes and implementing effective solvent management strategies.
Evaluation of Atom Economy and E-factors
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The E-factor (Environmental factor) quantifies the amount of waste generated per unit of product. researchgate.net
For the synthesis of this compound and its analogs from methyl paraben, the E-factor has been evaluated. In a process that avoids the use of transition metals, the E-factor for the two main steps was calculated to be 3.0 and 2.30, respectively. researchgate.net This indicates a relatively low amount of waste generated. For a related two-step synthesis route, an atom economy of 84% and an E-factor of 12.3 were reported, with the E-factor being primarily influenced by solvent usage during chromatographic purification.
The calculation for atom economy is given by the formula:
Atom Economy = (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100 studypulse.au
A higher atom economy signifies a greener process, as fewer atoms from the reactants are converted into byproducts. rsc.org
Table 2: Green Chemistry Metrics for Synthesis
| Metric | Value | Synthesis Route | Reference |
| E-factor (Step 1) | 3.0 | From Methyl Paraben | researchgate.net |
| E-factor (Step 2) | 2.30 | From Methyl Paraben | researchgate.net |
| Atom Economy | 84% | Two-step route for a related compound | |
| E-factor | 12.3 | Two-step route for a related compound |
Solvent Recovery and Recycling Strategies
Solvents often constitute the largest portion of waste in chemical processes. Therefore, their recovery and recycling are critical for creating sustainable synthetic methods.
In the synthesis of this compound from methyl paraben using 2-butanone as the solvent, a recovery rate of 95% for 2-butanone was achieved. asianpubs.org The recovered solvent was successfully recycled for three subsequent batches without a discernible impact on product yield or purity. asianpubs.org Similarly, in the hydrolysis step to produce the corresponding benzoic acid, the methanol used as a solvent was also recovered. asianpubs.org
Distillation is a commonly employed technique for solvent recovery. google.com In industrial-scale production, after the reaction is complete, the product can be isolated, and the solvent can be recovered through distillation, often under reduced pressure. For instance, in the synthesis of a related compound, the solvent DMF was distilled and reused, which significantly reduced the environmental impact. The use of a water-immiscible organic solvent allows for the separation of the ester product into the organic phase, from which the solvent can be distilled and recovered. google.com
Chemical Reactivity and Transformation Studies of Methyl 4 Propoxybenzoate
Hydrolysis Reactions of the Ester Group
The ester group in methyl 4-propoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and alcohol.
Acid-Catalyzed Hydrolysis Investigations
Under acidic conditions, the hydrolysis of this compound is a reversible reaction that results in the formation of 4-propoxybenzoic acid and methanol (B129727). nih.gov The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govjournalajacr.com The mechanism is the reverse of a Fischer esterification. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. bldpharm.com
To drive the equilibrium towards the products, a large excess of water is typically used. nih.gov
Base-Catalyzed Hydrolysis Investigations
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields 4-propoxybenzoic acid and methanol. bldpharm.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). journalajacr.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. bldpharm.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the final carboxylic acid product. nih.gov
This method is often preferred over acid-catalyzed hydrolysis because the reaction goes to completion. bldpharm.com Studies on various methyl benzoates have shown that this reaction proceeds efficiently. researchgate.net
Table 1: Products of this compound Hydrolysis
| Reaction Type | Reagents | Products | Reaction Characteristic |
|---|---|---|---|
| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄) | 4-Propoxybenzoic acid, Methanol | Reversible |
Reduction Reactions of the Benzoate (B1203000) Ester Moiety
The ester functional group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. diva-portal.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction.
The reaction, typically conducted in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the methyl ester into a hydroxyl group. The process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. libretexts.org This occurs twice, with an aldehyde intermediate being formed and then further reduced. libretexts.org An aqueous workup step follows to neutralize the reaction and protonate the resulting alkoxide to furnish the final alcohol product. diva-portal.org
The reduction of this compound with LiAlH₄ yields (4-propoxyphenyl)methanol.
Table 2: Reduction of this compound
| Reagent | Solvent | Product |
|---|
Nucleophilic Substitution Reactions Involving the Propoxy Group
The propoxy group of this compound is an ether linkage, which can be cleaved under harsh conditions using strong acids. This reaction is a form of nucleophilic substitution where the ether oxygen is first protonated, making the alkyl group susceptible to attack by a nucleophile. organicchemistrytutor.com Strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this purpose. vaia.comlibretexts.org
The reaction proceeds via an Sₙ2 mechanism. The halide ion (I⁻ or Br⁻) acts as the nucleophile, attacking the propyl group's carbon atom that is bonded to the ether oxygen. Current time information in Bangalore, IN. This results in the cleavage of the carbon-oxygen bond, producing methyl 4-hydroxybenzoate (B8730719) and a propyl halide. The aromatic carbon-oxygen bond is not cleaved because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. vaia.comCurrent time information in Bangalore, IN.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution. The position of substitution is determined by the directing effects of the two substituents already present: the propoxy group (-OCH₂CH₂CH₃) and the methyl ester group (-COOCH₃).
Propoxy Group : This is an alkoxy group, which is a strongly activating, ortho-, para- director. organicchemistrytutor.comresearchgate.net The oxygen atom donates electron density to the benzene ring through resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles, particularly at the ortho and para positions. researchgate.netevitachem.com
Methyl Ester Group : This is a deactivating, meta- director. pearson.com The carbonyl group withdraws electron density from the ring through resonance, making the ring less reactive.
In a competition between these two groups, the strongly activating ortho-, para-directing propoxy group dominates the directing effect. vaia.com Therefore, electrophilic substitution will occur preferentially at the positions ortho to the propoxy group (positions 3 and 5), as the para position is already occupied by the ester group. For example, nitration of similar 4-substituted anisoles yields the 2-nitro derivative. rsc.org
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₂CH₂CH₃ (Propoxy) | Electron-Donating | Activating | Ortho, Para |
Derivatization Reactions for Functional Group Modification
This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization reactions. rsc.org These modifications can target the ester, the propoxy group, or the aromatic ring.
One common strategy involves the hydrolysis of the ester to 4-propoxybenzoic acid, as described in section 3.1. This carboxylic acid can then be converted into other derivatives, such as amides or different esters. For instance, coupling the acid with various amines would yield a library of N-substituted 4-propoxybenzamides.
Another approach is the modification of the propoxy group. As detailed in section 3.3, cleavage of the ether yields methyl 4-hydroxybenzoate. Current time information in Bangalore, IN. The resulting phenolic hydroxyl group is a versatile handle for further functionalization. For example, it can be re-alkylated with different alkyl halides to synthesize a range of other 4-alkoxybenzoate esters.
Furthermore, the aromatic ring can be functionalized via electrophilic aromatic substitution (see section 3.4). For example, nitration would introduce a nitro group, yielding methyl 3-nitro-4-propoxybenzoate. rsc.org The nitro group can subsequently be reduced to an amino group, which can then be used in a wide array of further synthetic transformations, such as diazotization or acylation, significantly expanding the range of accessible derivatives. These strategies highlight the role of this compound as a key intermediate in the synthesis of diverse chemical structures, including those with applications in medicinal chemistry and materials science. nih.gov
Spectroscopic Characterization Techniques for Methyl 4 Propoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 4-propoxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its distinct chemical environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In ¹H NMR spectroscopy of this compound, the signals corresponding to the different protons in the molecule appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The propoxy group (–OCH₂CH₂CH₃) gives rise to distinct signals: a triplet at approximately 1.05-1.07 ppm for the terminal methyl (–CH₃) protons and a triplet around 4.0-4.10 ppm for the methylene (B1212753) (–OCH₂–) protons adjacent to the oxygen atom. The central methylene group of the propoxy chain typically appears as a multiplet. The protons of the methyl ester group (–COOCH₃) are observed as a singlet. The aromatic protons on the benzene (B151609) ring appear in the downfield region, generally between 6.77 and 8.17 ppm. The specific positioning and splitting patterns of these peaks are crucial for confirming the compound's structure.
¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Propoxy -CH₂CH₂CH ₃ | ~ 1.07 | Triplet |
| Propoxy -OCH ₂CH₂CH₃ | ~ 4.10 | Triplet |
| Aromatic protons | 6.77 - 8.17 | Multiplet |
| Ester -COOCH ₃ | ~ 3.85 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the wide range of chemical shifts (typically 0-220 ppm), it is often possible to resolve a distinct signal for each unique carbon atom. libretexts.org In this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield in the range of 160-185 ppm. chemguide.co.uk The aromatic carbons show signals between approximately 114 and 163 ppm. The carbon of the methyl ester (–OC H₃) typically resonates around 50-60 ppm. The carbons of the propoxy group appear at distinct upfield positions, reflecting their aliphatic nature.
Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C =O (Ester) | 160 - 185 |
| Aromatic C | 114 - 163 |
| -OC H₃ (Ester) | 50 - 60 |
| -OC H₂- (Propoxy) | 60 - 70 |
| -CH₂C H₂CH₃ (Propoxy) | 20 - 30 |
| -CH₂CH₂C H₃ (Propoxy) | 10 - 15 |
Solid-State NMR (e.g., ¹³C-CP/MAS, ¹⁵N-CP/MAS) for Related Compounds
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.
For related 4-alkoxybenzoic acids, ¹³C solid-state NMR studies have shown that line splittings can arise from both conformational and crystallographic effects, providing information that is not available from solution-state NMR where dynamic averaging occurs. rsc.org For example, the signals for the C-3 and C-5 ring carbons in p-methoxybenzoic acid, which are equivalent in solution, split into a doublet in the solid state. rsc.org This technique has been instrumental in determining the chemical shift anisotropy (CSA) tensors for the aromatic carbons in compounds like 4-hexyloxybenzoic acid, a structurally similar molecule. nih.gov
Furthermore, for more complex derivatives containing nitrogen, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, both ¹³C-CP/MAS and ¹⁵N-CP/MAS NMR have been employed. mdpi.com These techniques are crucial for determining structural parameters, such as the site of protonation on nitrogen atoms in the piperazine (B1678402) ring of their hydrochloride salts. mdpi.com ¹⁵N-CP/MAS is particularly definitive for characterizing the nitrogen environment, for instance, distinguishing between uncoordinated pyridine (B92270) sites and those coordinated to a metal center in polymer-supported catalysts.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups.
For this compound, a strong absorption band corresponding to the ester carbonyl (C=O) stretch is a key diagnostic feature, appearing around 1707-1715 cm⁻¹. Other significant peaks include the aromatic C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and the aliphatic C-H stretches of the propoxy and methyl groups, which appear just below 3000 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester and ether linkages result in strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. researchgate.net Specifically, the alkoxy C-O stretch is often observed around 1250 cm⁻¹.
Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~ 1707 - 1715 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C-O (Ester & Ether) | Stretch | ~ 1000 - 1300 |
| Aromatic C=C | Stretch | ~ 1509 - 1606 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov A vibrational mode is Raman active if it involves a change in the molecule's polarizability. While FT-IR is excellent for observing polar functional groups like carbonyls, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, such as those in aromatic rings.
For a molecule like this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes. The symmetric stretching of the C=C bonds in the benzene ring would produce characteristic sharp peaks. The C=O stretch is also Raman active. pace.edu Although often weaker than in the IR spectrum, its position can provide complementary information. The various C-H bending and stretching modes and the C-C skeletal vibrations of the propoxy group would also be observable. The analysis of these Raman shifts provides a detailed structural fingerprint, which can be used for identification and to study intermolecular interactions. pace.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. scienceready.com.au When a molecule is introduced into the mass spectrometer, it is ionized, typically by a beam of high-energy electrons, which causes the molecule to lose an electron and form a positively charged molecular ion (M+). savemyexams.comyoutube.com This molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. savemyexams.com For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₁₁H₁₄O₃, which is 194.23 g/mol .
The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. scienceready.com.au The pattern of these fragments is unique to the molecule's structure and can be used for identification. scienceready.com.au The fragmentation of esters like this compound can occur at several bonds, including the C-O bond of the ester and the C-C bond adjacent to the ester group. scienceready.com.au The propoxy moiety provides characteristic fragmentation patterns that can enhance detection specificity. chem960.com
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Molecular Ion Peak [M]+ | m/z 194 |
This table is predictive and actual fragmentation patterns may vary based on the specific ionization technique and energy used.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to the presence of chromophores, which are the parts of a molecule responsible for its color. beilstein-journals.org In the case of this compound, the benzene ring and the carbonyl group of the ester constitute the primary chromophore.
The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. For this compound, a characteristic absorption maximum (λmax) is expected due to the electronic transitions within the aromatic ring and the ester group. The position and intensity of this peak can be influenced by the solvent and the substituents on the benzene ring. For similar compounds like methyl paraben, the UV absorption spectrum shows distinct peaks that can be used for quantification. researchgate.net The UV-Vis spectrum of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a related compound, has been studied, providing insights into the electronic properties of such chromophoric systems. researchgate.net
Hyphenated Chromatographic-Spectroscopic Techniques
To analyze complex mixtures, chromatographic techniques are often coupled with spectroscopic detectors. This "hyphenation" allows for the separation of individual components in a mixture followed by their identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a UV detector, it allows for the quantification of UV-absorbing compounds like this compound as they elute from the chromatography column. semanticscholar.orgresearchgate.net The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate), and the area under the peak in the chromatogram is proportional to its concentration. researchgate.net
For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used. moca.net.ua While native fluorescence of all parabens is not always strong, some studies have successfully developed HPLC-FLD methods for their determination without derivatization, offering an advantage over UV detection in terms of selectivity. moca.net.ua The excitation and emission wavelengths are optimized for the specific compound or class of compounds being analyzed. researchgate.netrsc.org
Table 2: Example HPLC-UV Method Parameters for Paraben Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). semanticscholar.orgresearchgate.net A common mobile phase is a mixture of methanol (B129727) and water. researchgate.net |
| Flow Rate | Typically around 1.0 - 1.2 mL/min. semanticscholar.orgresearchgate.net |
| Detection | UV at a specific wavelength, often around 254 nm for parabens. researchgate.netnih.gov |
| Column Temperature | Maintained at a constant temperature, for example, 25°C or 40°C, to ensure reproducible retention times. semanticscholar.orgmoca.net.ua |
These parameters are illustrative and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of complex samples, as it can provide both retention time and mass spectral data for each component. mdpi.comwaters.comresearchgate.net LC-MS methods are widely used for the determination of parabens in various matrices. rsc.orgchromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions for the analyte of interest. mdpi.comrsc.org
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. academicjournals.org It is well-suited for determining the purity of volatile compounds and for analyzing volatile impurities. For GC analysis of less volatile compounds like parabens, derivatization to more volatile forms, such as their methyl esters, is often performed. academicjournals.org However, for a compound that is already a methyl ester like this compound, direct GC analysis may be feasible. GC is an effective choice for determining endocrine-disrupting compounds due to its good separation efficiency and high throughput. mdpi.com The technique is often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl paraben |
| Ethyl paraben |
| Propyl paraben |
| Butyl paraben |
| Isopropyl paraben |
| Benzyl paraben |
| 4-propoxybenzoic acid |
| Methanol |
| Lithium aluminum hydride |
| 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |
| Acetonitrile |
| Sodium acetate (B1210297) |
| Butylated hydroxytoluene (BHT) |
| DL-α-tocopherol acetate (Toco) |
| Bisphenol A (BPA) |
| Dansyl chloride |
| Formic acid |
| o-phosphoric acid |
| Oxamniquine |
| Tridecanoic acid methyl ester |
| Palmitic acid, methyl ester |
| Myristic acid, methyl ester |
| Linolenic acid |
| Linoleic acid |
| 2-methylhydroquinone |
| 4-hydroxybenzoic acid |
| 3-chloropropanol |
| 1,3-dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (DMAP) |
| Tetrahydrofuran (B95107) (THF) |
| Potassium carbonate |
| Dimethylformamide (DMF) |
| 4,5-dicyanoimidazole |
| Diaminomaleonitrile (DAMN) |
| 1-methylimidazole-4,5-dicarbonitrile |
| 2-bromo-1-methylimidazole-4,5-dicarbonitrile |
| 1-methyl-2-vinylimidazole-4,5-dicarbonitrile |
| Hydroquinone |
| 2-methyl-4-nitrophenol |
| 2-nitrophloroglucinol |
| 4-nitrophenol |
| 4-methoxycinnamic acid |
| ethyl trans-4-methoxycinnamate |
| 2-ethylhexyl trans-4-methoxycinnamate |
Theoretical and Computational Chemistry Investigations of Methyl 4 Propoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of chemical compounds. These methods use the principles of quantum mechanics to model molecules and predict their behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
A study on propyl-para-hydroxybenzoate (PHB), a compound structurally similar to methyl 4-propoxybenzoate, employed the B3LYP functional with a 6-311++G(d,p) basis set to perform geometry optimization. The calculated geometric parameters, such as bond lengths and bond angles, were found to be in good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the computational model. researchgate.net
Below are selected optimized geometric parameters for PHB, which are expected to be comparable to those of this compound.
Table 1: Selected Optimized Bond Lengths of Propyl-para-hydroxybenzoate (PHB) using DFT
| Parameter | Calculated Bond Length (Å) |
|---|---|
| C11–O23 | 1.212 |
| C11–O22 | 1.353 |
| C12–C11 | 1.486 |
| C17–O24 | 1.364 |
| O24–H25 | 0.964 |
| C5–C8 | 1.519 |
| C8–O22 | 1.468 |
Data sourced from a computational study on propyl-para-hydroxybenzoate. researchgate.net
Table 2: Selected Optimized Bond Angles of Propyl-para-hydroxybenzoate (PHB) using DFT
| Parameter | Calculated Bond Angle (°) |
|---|---|
| O23–C11–O22 | 123.0 |
| C12–C11–O22 | 112.6 |
| C11–O22–C8 | 117.2 |
| C13–C15–C17 | 119.8 |
| C15–C17–O24 | 118.6 |
| C1–C5–C8 | 111.8 |
| C5–C8–O22 | 107.9 |
Data sourced from a computational study on propyl-para-hydroxybenzoate. researchgate.net
Hartree-Fock (HF) Methods for Molecular Parameter Prediction
Hartree-Fock (HF) is an ab initio quantum chemistry method that provides an approximation for the determination of the wave function and energy of a quantum many-body system in a stationary state. While DFT methods have become more prevalent due to their better inclusion of electron correlation for a similar computational cost, HF remains a foundational method for predicting molecular parameters. It is often used as a starting point for more advanced calculations. In computational studies, both DFT and HF methods can be employed to investigate electronic properties, with the choice of method and basis set influencing the accuracy of the predicted molecular parameters. nih.gov
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. nih.govrasayanjournal.co.in These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
For propyl-para-hydroxybenzoate (PHB), these parameters were calculated using DFT, and the results are presented in the table below.
Table 3: Calculated HOMO-LUMO Energies and Reactivity Descriptors for Propyl-para-hydroxybenzoate (PHB)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.72 eV |
| LUMO Energy | -1.29 eV |
| Energy Gap (ΔE) | 5.43 eV |
| Electronegativity (χ) | 2.715 eV |
| Chemical Hardness (η) | 4.005 eV |
| Chemical Softness (S) | 0.184 eV⁻¹ |
Data sourced from a computational study on propyl-para-hydroxybenzoate. researchgate.net
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms. Regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
In the case of propyl-para-hydroxybenzoate, the MEP map reveals that the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as the primary sites for electrophilic interaction. researchgate.neteurjchem.com The positive potential is associated with the hydrogen atoms, particularly the hydroxyl proton.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic shielding tensors, which can then be converted to chemical shifts. nih.gov These predicted shifts can be compared with experimental data to confirm the structure of a molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict the electronic transitions of a molecule. The calculated excitation energies and oscillator strengths can be used to simulate a UV-Vis absorption spectrum.
While specific predicted spectra for this compound are not available in the literature, computational methods would be expected to provide valuable insights into its spectroscopic characteristics.
Molecular Docking Studies (focused on chemical interactions)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor), to form a stable complex. researchgate.net This method is widely used in drug discovery and design to understand the chemical interactions that govern the binding process. scispace.com
The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, or strength of the interaction. The process involves sampling a wide range of conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations. dntb.gov.ua
A typical molecular docking study involves the following steps:
Preparation of the Receptor: The three-dimensional structure of the receptor is obtained, often from a protein database. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of the ligand is generated and optimized to find its lowest energy conformation.
Docking Simulation: A docking algorithm is used to place the ligand in the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: A scoring function is used to evaluate the binding affinity of each pose. The poses with the best scores are then analyzed to identify key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. jscimedcentral.com
While no specific molecular docking studies have been published for this compound, this technique could be employed to investigate its potential interactions with various biological targets.
An in-depth examination of the analytical methodologies for this compound reveals a landscape of sophisticated techniques designed to ensure its purity, concentration, and stability in various formulations. The development and validation of these methods are critical for quality control and regulatory compliance.
Applications in Advanced Organic Synthesis and Molecular Design
Utility as a Key Synthetic Intermediate for Complex Molecules
Methyl 4-propoxybenzoate is a valuable starting material in the multi-step synthesis of complex molecules, particularly in the field of materials science. Its derivatives are integral components in the formation of liquid crystals and polymers with specific optical and physical properties. For instance, the propoxybenzoate moiety is a common feature in the design of mesogenic compounds, which are the fundamental units of liquid crystals.
A notable example is the synthesis of liquid crystal diacrylate resins. In one study, a derivative of this compound was used to synthesize 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate). This complex molecule, which incorporates the propoxybenzoate structure, is then combined with other monomers like methyl methacrylate to form liquid crystal composites. These materials are of interest for various applications due to their unique combination of properties. researchgate.net The synthesis of such complex molecules often involves a series of reactions, including esterification and polymerization, where this compound or its derivatives serve as key building blocks. researchgate.netmdpi.commdpi.commedcraveonline.com
The general synthetic strategy often begins with the modification of the benzoate (B1203000) core, followed by coupling reactions to build up the final complex structure. The propoxy group can influence the mesomorphic (liquid crystalline) behavior of the final molecule, highlighting the importance of the initial choice of starting material.
Rational Design and Synthesis of Structurally Modified Benzoate Analogs
The systematic modification of the this compound structure allows for the rational design of new molecules with specific, predictable properties. This approach is central to the development of new materials and chemical tools.
Investigation of Substituent Effects on Chemical Properties
The chemical and physical properties of benzoate analogs can be finely tuned by introducing different substituents onto the aromatic ring. These modifications can influence factors such as the molecule's polarity, melting point, and liquid crystalline behavior. The study of these substituent effects is crucial for designing molecules with desired characteristics.
In the context of liquid crystals, the introduction of various functional groups can significantly alter the mesomorphic properties of 4-alkoxybenzoate derivatives. For example, the addition of a nitro group or halogen atoms can influence the type of smectic or nematic phases observed, as well as the transition temperatures between these phases. tandfonline.com The length and branching of the alkoxy chain also play a critical role in determining the liquid crystalline properties.
| Substituent | Position | Effect on Mesomorphic Properties |
| Nitro (NO₂) | Lateral | Tends to increase the ratio of the smectic A to nematic transition temperature. tandfonline.com |
| Halogens (F, Cl, Br) | Lateral | Can promote the formation of smectic A phases. tandfonline.com |
| Alkoxy Chain Length | Terminal | Longer chains can lead to the emergence of different smectic phases. semanticscholar.org |
| Alkyl vs. Alkoxy | Terminal | Affects the overall mesomorphic behavior and transition temperatures. tandfonline.com |
Synthesis of this compound-Derived Scaffolds for Chemical Probes
The this compound scaffold can be adapted for the synthesis of chemical probes, which are molecules designed to study biological processes. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the benzoate structure, researchers can create tools to investigate the interactions and functions of biomolecules. unimi.it
The synthesis of such probes often involves a multi-step process. For example, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (4-propoxybenzoic acid). This carboxylic acid can then be coupled with other molecules containing amine groups through amide bond formation, a common reaction in the synthesis of complex organic molecules. unimi.it This strategy allows for the modular assembly of chemical probes with distinct functionalities. For instance, a photo-responsive group could be attached to one part of the molecule, while a targeting moiety is attached to another, all using the 4-propoxybenzoate core as a central scaffold.
Advanced Synthetic Strategies for Chemical Precursors with Tailored Molecular Architectures
The creation of complex molecules from this compound often requires the use of advanced synthetic strategies to control the final molecular architecture. These strategies may involve multi-step reaction sequences, the use of protecting groups, and specific purification techniques to obtain the desired products with high purity.
In the synthesis of liquid crystalline polymers, for example, the initial this compound precursor might undergo several transformations to introduce polymerizable groups, such as acrylates. researchgate.net The subsequent polymerization reaction must be carefully controlled to achieve the desired molecular weight and polydispersity, which are critical for the material's final properties. mdpi.com
The rational design of these synthetic routes is crucial for achieving tailored molecular architectures. nih.govnih.gov For instance, the precise placement of functional groups on the benzoate ring can direct the self-assembly of the final molecules into specific supramolecular structures, which is a key principle in the design of liquid crystals and other functional materials. The synthesis of these precursors often involves a combination of classic organic reactions and more modern techniques to build up complexity in a controlled manner.
Future Research Directions for Methyl 4 Propoxybenzoate
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of p-alkoxybenzoic acids and their esters, including methyl 4-propoxybenzoate, has traditionally relied on conventional heating methods. However, future research is increasingly focused on developing novel and sustainable synthetic pathways that offer improved efficiency and a reduced environmental footprint. One of the most promising avenues is the use of microwave-assisted synthesis. hartleygroup.orgacs.org This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields compared to traditional methods.
The alkylation of p-hydroxybenzoic acid is a key step in these syntheses. acs.org By exploring alternative energy sources like microwave irradiation and optimizing reaction conditions, chemists can create more sustainable processes. Future work will likely involve the investigation of novel catalysts and green solvent systems to further enhance the eco-friendliness of these synthetic routes.
| Parameter | Traditional Synthesis (Conventional Heating) | Sustainable Synthesis (Microwave-Assisted) |
|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Hours | Minutes hartleygroup.org |
| Energy Efficiency | Lower | Higher |
| Solvent Use | Often requires larger volumes | Can often be performed with less solvent |
| Yields | Variable | Often higher and more reproducible |
Development of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for designing new materials and probes. Future research will leverage advanced characterization techniques to gain deeper insights. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain vital, more sophisticated techniques are being employed for detailed structural elucidation. mdpi.com
For instance, steady-state and time-resolved spectroscopic studies can reveal the photophysical and photochemical properties of benzoate (B1203000) derivatives. researchgate.net Techniques such as synchrotron-based grazing incidence wide-angle X-ray scattering (GIWAXS) are essential for characterizing the microstructure of thin films, which is particularly relevant for applications in electronics and functional materials. gatech.edu Furthermore, 1H NMR and 2D ROESY spectroscopic analysis are powerful tools for investigating the inclusion of benzoate derivatives within host molecules, a key aspect of supramolecular chemistry. researchgate.net
| Technique | Information Provided | Application Area |
|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | Excited-state dynamics, charge transfer processes. researchgate.net | Photophysics, molecular probes |
| 2D NMR (e.g., ROESY) | Spatial proximity of atoms, host-guest interactions. researchgate.net | Supramolecular chemistry |
| Synchrotron-based GIWAXS | Microstructure and orientation of molecules in thin films. gatech.edu | Materials science, electronics |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies. nih.gov | Liquid crystals, material characterization |
| Polarized Optical Microscopy (POM) | Identification and texture of liquid crystal phases. nih.goved.gov | Liquid crystals |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by accelerating the discovery and optimization of chemical reactions. nih.goveurekalert.org For compounds like this compound, whose synthesis involves common reactions like esterification, ML models can predict reaction outcomes, suggest optimal conditions, and even generate detailed experimental procedures.
Researchers are developing neural network models trained on vast databases of chemical reactions to predict catalysts, solvents, reagents, and temperatures for specific transformations. acs.org Advanced sequence-to-sequence transformer models, such as FLAN-T5, can translate molecular notations (SMILES) directly into procedural texts for synthesis. mdpi.com This approach not only speeds up the research and development cycle but also allows for the exploration of novel reaction pathways that might not be intuitive to a human chemist. The continued curation of large, high-quality datasets of reactions is critical for improving the accuracy of these predictive models. mdpi.com
| AI/ML Application | Function | Example Model/Approach |
|---|---|---|
| Reaction Condition Prediction | Suggests suitable catalysts, solvents, reagents, and temperature. acs.org | Neural Networks |
| Yield Prediction | Estimates the expected yield of a reaction under given conditions. rsc.org | Gaussian Process (GP), Random Forest |
| Procedure Generation | Translates molecular structures into step-by-step synthesis instructions. mdpi.com | FLAN-T5, ChatGPT-based variants |
| Materials Discovery | Predicts material properties to guide the synthesis of novel functional materials. nih.govarxiv.org | Generative Adversarial Networks (GANs) |
Design and Synthesis of New Functional Materials incorporating the this compound Moiety
The rigid, rod-like structure inherent to the p-alkoxybenzoate core makes it an excellent building block for functional materials, particularly thermotropic liquid crystals. hartleygroup.orged.gov These materials exhibit phases of matter intermediate between conventional liquids and solid crystals, with applications in displays and sensors. The p-alkoxybenzoic acids, precursors to esters like this compound, are known to form calamitic (rod-like) liquid crystals. nih.gov
This liquid crystalline behavior arises from two levels of self-assembly: first, the carboxylic acid groups form hydrogen-bonded dimers, creating a more pronounced rod-like shape. These dimers then organize into ordered liquid crystal phases, such as the nematic and smectic C phases. acs.orgresearchgate.net Future research will focus on synthesizing novel mesogens by modifying the this compound moiety. By varying the length of the alkoxy chain or incorporating different functional groups, scientists can fine-tune the phase behavior and transition temperatures to design materials with specific, tailored properties for advanced applications. acs.orgnih.gov
| Liquid Crystal Phase | Description of Molecular Arrangement | Relevance to p-Alkoxybenzoates |
|---|---|---|
| Nematic | Molecules have long-range orientational order (point in the same direction) but no long-range positional order. acs.org | Commonly observed in p-alkoxybenzoic acid series. nih.gov |
| Smectic A | Molecules are positionally ordered in layers and are oriented perpendicular to the layer planes. acs.org | Can be exhibited by certain derivatives. |
| Smectic C | Molecules are positionally ordered in layers, but are tilted with respect to the layer normal. acs.org | Observed in some p-alkoxybenzoic acids and their derivatives. nih.govresearchgate.net |
Expanding Applications in Chemical Biology through Chemical Synthesis and Molecular Probes
The benzoate scaffold is a versatile platform for the development of molecular probes for applications in chemical biology. By functionalizing the this compound core, researchers can design and synthesize probes that can detect specific enzymes, reactive oxygen species (ROS), or changes in pH within living cells. nih.gov
For example, derivatives of benzothiazole, which shares structural similarities with the benzoate core, have been used to create fluorescent probes for detecting esterase activity. researchgate.net These probes often work on an "OFF-ON" principle, where the ester group quenches fluorescence until it is cleaved by an esterase, leading to a significant increase in the fluorescent signal. researchgate.net Similarly, boronate-based probes can be designed to react with specific ROS like peroxynitrite and hypochlorite, providing a fluorescent readout for oxidative stress. mdpi.com Future directions will involve the synthesis of novel benzoate-based probes with enhanced sensitivity, specificity, and suitability for in-vivo imaging, aiding in the diagnosis and study of various diseases. nih.govresearchgate.net
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-hydroxybenzoic acid |
| Benzothiazole |
| Peroxynitrite |
| Hypochlorite |
Q & A
Q. What are the established synthetic routes for Methyl 4-propoxybenzoate, and how can researchers optimize reaction conditions for higher yields?
this compound is typically synthesized via esterification of 4-propoxybenzoic acid with methanol under acidic catalysis. A common method involves refluxing equimolar amounts of the acid and alcohol in the presence of sulfuric acid or p-toluenesulfonic acid. For example, a related intermediate, 4-hydroxyphenyl 4-propoxybenzoate, was synthesized with a 47% yield using similar conditions, as evidenced by IR and NMR data . Optimization strategies include:
- Catalyst screening : Testing alternatives like DCC (dicyclohexylcarbodiimide) or enzymatic catalysts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Stoichiometric adjustments : Increasing methanol excess to drive esterification equilibrium.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- IR spectroscopy : The ester carbonyl (C=O) stretch appears near 1707 cm⁻¹, while aromatic C-H and alkoxy C-O stretches occur at 1606–1509 cm⁻¹ and ~1250 cm⁻¹, respectively .
- ¹H NMR : Key signals include:
- δ 1.07 ppm (triplet, 3H, propoxy -CH2CH2CH3).
- δ 4.10 ppm (triplet, 2H, propoxy -OCH2).
- δ 6.77–8.17 ppm (aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity data may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardize protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments with independent batches.
- Multi-assay validation : Confirm antimicrobial activity via both disk diffusion and broth microdilution methods .
- Control for ester hydrolysis : Monitor stability in biological matrices (e.g., plasma) to distinguish parent compound effects from metabolites .
Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Molecular docking : Use tools like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. The ester group’s electron-withdrawing nature may influence binding affinity .
- QSAR modeling : Leverage databases like PubChem to correlate structural features (e.g., propoxy chain length) with activity trends .
- DFT calculations : Analyze frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack during metabolic transformations .
Q. In designing experiments to study the metabolic pathways of this compound, what in vitro and in vivo models are most appropriate?
- In vitro : Liver microsomes or S9 fractions to identify Phase I metabolites (e.g., hydroxylation at the propoxy chain) .
- In vivo : Rodent models (rats/mice) with LC-MS/MS analysis of plasma and urine. Dose escalation studies can assess saturation of metabolic pathways.
- Isotope labeling : Synthesize ¹³C-labeled this compound to track metabolic fate via NMR or mass spectrometry .
Methodological Considerations
- Novelty verification : Use Reaxys or SciFinder to confirm if a synthesized derivative is novel. Cross-reference melting points and spectral data with literature .
- Purity assessment : Compare HPLC retention times with certified reference materials (e.g., USP-grade esters) and quantify impurities via peak integration .
- Safety protocols : Handle this compound in a fume hood, wearing nitrile gloves and eye protection. Avoid prolonged skin contact due to potential ester hydrolysis to irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
